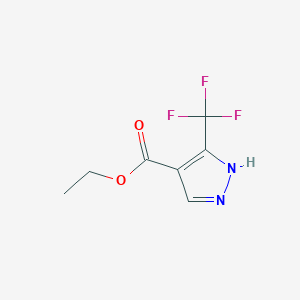

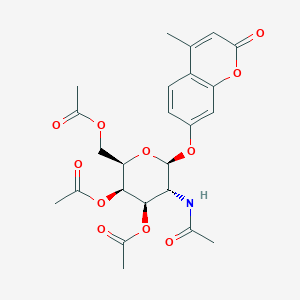

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine

Overview

Description

Scientific Research Applications

Proteomics Research

In the field of proteomics , this compound is utilized for its acyl-protected hydroxylamine properties. It serves as a spin label generator for Electron Paramagnetic Resonance (EPR) brain imaging . This application is crucial for studying the complex protein structures and functions in biological systems.

Organic Synthesis

Organic chemists: use 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine as a catalytic oxidant . It aids in the oxidation of alcohols to carbonyl compounds, which is a fundamental transformation in organic synthesis .

Medicinal Chemistry

In medicinal chemistry , this compound’s derivatives are explored for their potential as spin traps in EPR imaging. This technique is used to visualize areas of interest in the brain, which can be pivotal for diagnosing neurological conditions .

Materials Science

The compound finds applications in materials science as well, where it’s involved in the synthesis of novel materials. Its role as a spin label generator can help in the characterization of material properties at the molecular level .

Environmental Science

In environmental science , researchers may employ this compound in studying the degradation processes of organic materials. Its ability to generate spin labels can be used to trace the pathways of chemical reactions in the environment .

Pharmaceutical Development

Lastly, in pharmaceutical development , the compound’s properties are valuable for creating spin labels that can be attached to drugs. This allows for the tracking of drug distribution and metabolism in the body, providing insights into the drug’s efficacy and safety .

Mechanism of Action

Target of Action

It is described as an acyl-protected hydroxylamine . Hydroxylamines are often used in organic chemistry as reducing agents, suggesting that this compound may interact with various oxidized molecules in the body.

Mode of Action

It is commonly used as a spin label generator for electron paramagnetic resonance (epr) brain imaging . This suggests that the compound may interact with its targets by donating an unpaired electron, which can be detected during EPR imaging.

Result of Action

As a spin label generator for EPR imaging, it likely contributes to the generation of detectable signals in this imaging modality .

properties

IUPAC Name |

methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOYQDAGXCYAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393215 | |

| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439858-37-4 | |

| Record name | Methyl 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439858-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AMCPe function as a potential EPR brain imaging agent?

A: AMCPe was designed as a lipophilic prodrug capable of crossing the blood-brain barrier. [] Once inside the brain, enzymes like esterases and oxidants convert AMCPe into a charged, water-soluble radical species. This conversion traps the molecule within the brain, allowing for detection and imaging using electron paramagnetic resonance (EPR). []

Q2: The study mentions that AMCPe was ultimately deemed ineffective as an EPR brain imaging agent. Could you elaborate on this finding?

A: While AMCPe demonstrated the desired lipophilicity for brain penetration, the research indicated that it was not efficiently converted into the EPR-detectable radical species within the brain. [] This suggests either limited enzyme activity on AMCPe or insufficient oxidation, leading to poor accumulation and detection in the brain. Consequently, AMCPe proved less effective compared to its five-membered ring counterpart, AMCPy, which exhibited a more favorable biodistribution pattern for brain imaging. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)